molecular formula C11H10ClN3O2S B8738571 6-chloro-N-methyl-N-pyridin-2-ylpyridine-3-sulfonamide

6-chloro-N-methyl-N-pyridin-2-ylpyridine-3-sulfonamide

Cat. No. B8738571
M. Wt: 283.73 g/mol
InChI Key: ZNXXOSANHRMCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-methyl-N-pyridin-2-ylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C11H10ClN3O2S and its molecular weight is 283.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-methyl-N-pyridin-2-ylpyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-methyl-N-pyridin-2-ylpyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-chloro-N-methyl-N-pyridin-2-ylpyridine-3-sulfonamide

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

6-chloro-N-methyl-N-pyridin-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C11H10ClN3O2S/c1-15(11-4-2-3-7-13-11)18(16,17)9-5-6-10(12)14-8-9/h2-8H,1H3

InChI Key

ZNXXOSANHRMCOG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)S(=O)(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.3 g (11.8 mmol) of N-methylpyridin-2-amine in 25 mL of DCM are added, at 0° C., 3.3 mL (23.6 mmol) of triethylamine and then, portionwise, 2.5 g (11.8 mmol) of 6-chloropyridine-3-sulfonyl chloride (prepared according to document WO 98/40332). After stirring for 12 hours at room temperature, the reaction medium is taken up in 100 mL of DCM, washed successively with 100 mL of water and 30 mL of brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue obtained is purified by chromatography on a column of silica gel, eluting with a 4/1 cyclohexane/EtOAc mixture. After concentrating under reduced pressure, 2.8 g of 6-chloro-N-methyl-N-pyridin-2-ylpyridine-3-sulfonamide are obtained in the form of a brown solid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.